3-(2-Thienyl)pentane-1,5-diol
Description
3-(2-Thienyl)pentane-1,5-diol is a diol derivative featuring a pentane-1,5-diol backbone substituted with a 2-thienyl group at the third carbon. The thienyl group, a sulfur-containing aromatic heterocycle, introduces unique electronic and steric properties that distinguish this compound from other diols. Potential applications include use as a percutaneous absorption enhancer, antimicrobial agent, or intermediate in pharmaceutical synthesis, leveraging its dual hydroxyl groups and aromatic substituent .
Properties
IUPAC Name |
3-thiophen-2-ylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBLONMRUIQSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with 1,5-pentanediol under acidic conditions to form the desired product. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of renewable resources. For example, furfural, a chemical derived from biomass sources such as wood and crop wastes, can be used as a starting material. The production process involves hydrogenation and ring-opening reactions to yield the desired diol .
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(2-Thienyl)pentane-1,5-dione or 3-(2-Thienyl)pentanoic acid.
Reduction: Formation of 3-(2-Thienyl)pentanol or 3-(2-Thienyl)pentane.
Substitution: Formation of halogenated or nitrated derivatives of the thienyl group.
Scientific Research Applications
3-(2-Thienyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of coatings, adhesives, and plastics due to its ability to form stable polymers
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)pentane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thienyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Pentane-1,5-diol (Parent Compound)
Key Features :
- Structure : Unsubstituted pentane-1,5-diol.
- Applications: Widely studied as a penetration enhancer in topical formulations due to its ability to increase drug absorption through the stratum corneum.
- Performance :
However, this may reduce water solubility, a trade-off requiring formulation optimization.
3-Phenylpentane-1,5-diol
Key Features :
- Structure : Features a phenyl group instead of thienyl at the third carbon.
- Applications : Used in synthesizing heterocyclic compounds (e.g., tetrahydropyrans) and studied for drug delivery enhancement .
- Performance :
Phenyl analogs are better characterized in drug delivery, but thienyl derivatives could offer novel bioactivity profiles.
Propane-1,2-diol (Propylene Glycol)
Key Features :
- Structure : Shorter-chain diol with two adjacent hydroxyl groups.
- Applications : Common solvent and penetration enhancer in dermatology, though associated with higher irritation risks .
- Performance :
Comparison with 3-(2-Thienyl)pentane-1,5-diol :
The longer carbon chain and thienyl group in this compound may reduce volatility and irritation while improving drug compatibility.
Thienyl-Containing Analogs
Key Features :
- Examples : 5-(2-Thienyl)-1,3,4-oxadiazoles and triazoles (e.g., compounds 4d, 9a–d from ).
- Applications : Demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
- Performance :
Comparison with this compound :
While thienyl-oxadiazoles/triazoles focus on direct antimicrobial effects, the diol structure of this compound suggests dual functionality as both a bioactive agent and formulation enhancer.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Antimicrobial Activity Comparison
Biological Activity
3-(2-Thienyl)pentane-1,5-diol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
This compound is characterized by its thienyl group and a pentane backbone with hydroxyl functional groups. This unique structure contributes to its biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
2. Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit topoisomerase II activity is believed to play a crucial role in its anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | Cell membrane disruption |
| Antimicrobial | Escherichia coli | 15.0 | Cell membrane disruption |
| Anticancer | HeLa | 8.0 | Apoptosis induction |
| Anticancer | MCF-7 | 10.0 | Topoisomerase II inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, such as topoisomerases and certain kinases, which are crucial for DNA replication and repair .
- Cell Cycle Arrest : In cancer cells, treatment with this compound leads to G2/M phase arrest, thereby preventing cell division and promoting apoptosis .
- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in tumor cells .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, confirming its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
